N-(3-chloro-4-fluorophenyl)-N~2~-{[4-(propan-2-yl)phenyl]carbonyl}leucinamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-4-methyl-2-{[4-(propan-2-yl)phenyl]formamido}pentanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-fluorophenyl group, a methyl group, and a formamido group attached to a pentanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-methyl-2-{[4-(propan-2-yl)phenyl]formamido}pentanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Chloro-Fluorophenyl Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to form the chloro-fluorophenyl intermediate.
Coupling with Methyl-Pentanamide: The intermediate is then coupled with 4-methyl-2-pentanamide under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Formamido Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-methyl-2-{[4-(propan-2-yl)phenyl]formamido}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and fluoro groups in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4-methyl-2-{[4-(propan-2-yl)phenyl]formamido}pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methyl-2-{[4-(propan-2-yl)phenyl]formamido}pentanamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The formamido group may also play a role in hydrogen bonding interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with a thiazole ring instead of a pentanamide backbone.
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: Contains a chloro-fluorophenyl group but differs in the acetamide moiety.
Uniqueness
N-(3-chloro-4-fluorophenyl)-4-methyl-2-{[4-(propan-2-yl)phenyl]formamido}pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents in the phenyl ring, along with the formamido and pentanamide groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H26ClFN2O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[1-(3-chloro-4-fluoroanilino)-4-methyl-1-oxopentan-2-yl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C22H26ClFN2O2/c1-13(2)11-20(22(28)25-17-9-10-19(24)18(23)12-17)26-21(27)16-7-5-15(6-8-16)14(3)4/h5-10,12-14,20H,11H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
RPTGLKRMSVHJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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